CP-465022 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

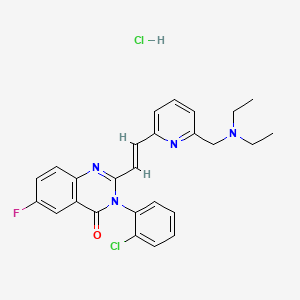

3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYDGCRJPYLXHY-GVYCEHEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Choreography of CP-465022 Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and neurology.

Core Mechanism of Action: Allosteric Antagonism of AMPA Receptors

This compound exerts its primary pharmacological effect through the selective, non-competitive antagonism of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors critical for fast excitatory synaptic transmission in the central nervous system.[1][2][3][4] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site located in the transmembrane domain of the AMPA receptor.[5][6] This binding event induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound, thereby inhibiting the influx of sodium and calcium ions that mediate neuronal excitation.

The inhibition is characterized by its non-competitive nature with respect to the agonist concentration and is not dependent on voltage or prior use of the channel.[3][4] This potent and selective antagonism is highlighted by a half-maximal inhibitory concentration (IC50) of 25 nM for kainate-induced currents in rat cortical neurons.[1][3][4][7] While highly selective for AMPA receptors, it displays weak inhibitory effects on N-methyl-D-aspartate (NMDA), kainate, and GABA receptors.[2][3]

Secondary Mechanism: Modulation of Voltage-Gated Sodium Channels

In addition to its primary action on AMPA receptors, CP-465022 has been shown to significantly block the persistent component of the Nav1.6 voltage-gated sodium channel current.[1][8][9] This persistent sodium current plays a role in setting the threshold for action potential firing and in repetitive firing of neurons. The partial blockade of this current by CP-465022 likely contributes to its observed anticonvulsant properties.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| AMPA Receptor Antagonism | ||||

| IC50 | 25 nM | Rat Cortical Neurons | Kainate-induced currents | [1][3][4][7] |

| Nav1.6 Persistent Current Blockade | ||||

| Inhibition | ~30% | HEK cells expressing Nav1.6 | At concentrations used for AMPA receptor blockade | [9] |

Signaling Pathway and Molecular Interactions

The following diagram illustrates the mechanism of action of CP-465022 at the molecular level, detailing its interaction with the AMPA receptor and its downstream effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of CP-465022 on AMPA receptor-mediated currents in neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured on poly-D-lysine-coated glass coverslips.

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH 7.2.

-

Recording Procedure: Whole-cell voltage-clamp recordings are made from visually identified pyramidal neurons. Cells are held at a membrane potential of -70 mV.

-

Drug Application: AMPA receptor-mediated currents are evoked by the rapid application of an agonist, such as 100 µM kainate. CP-465022 is applied at various concentrations via the perfusion system.

-

Data Analysis: The peak amplitude of the evoked currents is measured before and after the application of CP-465022 to determine the inhibitory effect and calculate the IC50 value.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

Objective: To assess the in vivo anticonvulsant activity of CP-465022.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used.

-

Drug Administration: CP-465022 is dissolved in a suitable vehicle and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses.

-

Seizure Induction: A sub-convulsive dose of pentylenetetrazole (PTZ), typically 35-45 mg/kg, is injected i.p. to induce seizures.

-

Behavioral Observation: Animals are observed for a period of 30-60 minutes following PTZ injection. Seizure activity is scored using a standardized scale (e.g., Racine scale), which grades the severity from mild clonus to generalized tonic-clonic seizures.

-

Data Analysis: The latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures are recorded and compared between vehicle- and CP-465022-treated groups.

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats

Objective: To evaluate the neuroprotective potential of CP-465022 in a model of focal cerebral ischemia.

Methodology:

-

Anesthesia and Surgery: Rats are anesthetized, and the right middle cerebral artery is occluded by inserting a filament into the internal carotid artery.

-

Drug Administration: CP-465022 or vehicle is administered at the time of reperfusion (when the filament is withdrawn).

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

-

Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: After 24-48 hours, the animals are euthanized, and the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental protocols and the logical relationship between the molecular mechanism and the observed physiological effects.

Conclusion

This compound is a highly selective and potent non-competitive antagonist of AMPA receptors with a secondary inhibitory effect on the persistent current of Nav1.6 channels. While it demonstrates robust anticonvulsant activity in preclinical models, it has not shown neuroprotective efficacy in models of cerebral ischemia.[9][10][11] This detailed technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the further investigation and potential therapeutic application of this and similar compounds.

References

- 1. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats | MDPI [mdpi.com]

- 2. Comparison between standard protocol and a novel window protocol for induction of pentylenetetrazol kindled seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 4. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transmembrane AMPA Receptor Regulatory Proteins and Cornichon-2 Allosterically Regulate AMPA Receptor Antagonists and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]

- 11. ahajournals.org [ahajournals.org]

A Comprehensive Technical Guide to CP-465022 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. With an IC50 value of 25 nM in rat cortical neurons, this quinazolin-4-one derivative has demonstrated significant anticonvulsant properties in preclinical models.[1][2][3][4] This technical guide provides a detailed overview of the chemical properties, mechanism of action, and key experimental findings related to this compound, intended to serve as a comprehensive resource for researchers in neuroscience and drug development.

Chemical and Physical Properties

This compound is a synthetic molecule with the following properties:

| Property | Value | Reference |

| IUPAC Name | 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride | [1] |

| CAS Number | 1785666-59-2 | [1] |

| Molecular Formula | C26H24ClFN4O.HCl | [1] |

| Molecular Weight | 499.41 g/mol | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) and water (up to 10 mM) | [5] |

| Purity | ≥98% (by HPLC) | [1] |

| Storage | Desiccate at room temperature | [1] |

Mechanism of Action

CP-465022 acts as a non-competitive antagonist of the AMPA receptor. This means it does not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, it is believed to bind to an allosteric site on the receptor-ion channel complex, inducing a conformational change that prevents ion flow, thereby inhibiting neuronal excitation.[2] This inhibition is not dependent on neuronal activity (use-dependent) or membrane voltage.[2]

The primary mechanism involves the modulation of the AMPA receptor, which is a ligand-gated ion channel responsible for fast excitatory neurotransmission.

Pharmacological Profile

In Vitro Pharmacology

This compound exhibits high potency and selectivity for the AMPA receptor.

| Receptor/Channel | Assay | Species | Preparation | Result | Reference |

| AMPA Receptor | Inhibition of kainate-induced currents | Rat | Cortical neurons | IC50 = 25 nM | [1] |

| Kainate Receptor | Inhibition of kainate-induced whole-cell currents | Rat | Hippocampal neurons | Nearly complete inhibition at 500 nM and 1 µM | [1] |

| NMDA Receptor | Inhibition of NMDA-induced currents | Rat | Cortical neurons | 36% inhibition of peak currents at 10 µM | [1] |

| NMDA Receptor | Inhibition of NMDA-induced currents | Rat | Cerebellar granule neurons | 19% inhibition of peak currents at 1 µM | [1] |

| Nav1.6 Channel | Blocks persistent component of channel activity | - | - | Significant blockade |

In Vivo Pharmacology

Studies in animal models have demonstrated the anticonvulsant effects of CP-465022.

| Model | Species | Endpoint | ED50 | Reference |

| Pentylenetetrazole-induced seizures | Rat | Inhibition of clonic and tonic seizures | Not explicitly stated, but complete protection at 10 mg/kg, s.c. |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is based on the methodology described for characterizing the effects of CP-465022 on cultured rat neurons.

Objective: To measure the effect of CP-465022 on AMPA, kainate, and NMDA receptor-mediated currents.

Methodology:

-

Cell Culture: Primary cultures of cortical and cerebellar granule neurons are prepared from rat embryos.

-

Electrophysiological Recordings:

-

Whole-cell voltage-clamp recordings are performed using standard patch-clamp techniques.

-

Neurons are voltage-clamped at a holding potential of -60 mV.

-

Agonists (AMPA, kainate, or NMDA) are applied to the neurons via a rapid perfusion system.

-

CP-465022 is pre-applied or co-applied with the agonist at various concentrations.

-

-

Data Analysis:

-

The peak and steady-state current amplitudes are measured in the presence and absence of CP-465022.

-

Concentration-response curves are generated to determine the IC50 value.

-

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is based on the in vivo studies assessing the anticonvulsant efficacy of CP-465022.

Objective: To determine the ability of CP-465022 to protect against chemically-induced seizures.

Methodology:

-

Animals: Adult male rats are used.

-

Drug Administration: CP-465022 is administered subcutaneously (s.c.) at various doses.

-

Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.).

-

Observation: Animals are observed for the onset and severity of seizures (e.g., clonic and tonic convulsions).

-

Data Analysis: The dose of CP-465022 that protects 50% of the animals from seizures (ED50) is calculated.

Research Applications and Future Directions

This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1] Its high potency and selectivity make it suitable for studies on synaptic plasticity, epilepsy, and neurodegenerative disorders where AMPA receptor-mediated excitotoxicity is implicated.

While CP-465022 has shown efficacy as an anticonvulsant in animal models, its neuroprotective effects in models of cerebral ischemia have been questioned.[6] Further research is warranted to explore its therapeutic potential in other neurological and psychiatric disorders where modulation of AMPA receptor activity may be beneficial.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its utility as a research tool is firmly established, and its pharmacological profile suggests potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its properties and applications for the scientific community.

References

A Technical Guide to CP-465022 Hydrochloride: A Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details its mechanism of action, pharmacological profile, and the experimental protocols used to characterize its function, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction

CP-465022 is a quinazolin-4-one derivative that has been identified as a highly potent and selective non-competitive antagonist of AMPA receptors.[1] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS) and are crucial for synaptic plasticity, learning, and memory.[2][3][4] Due to its specific mechanism of action, CP-465022 serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1][5] While it has shown efficacy as an anticonvulsant, its role in neuroprotection remains a subject of investigation.[6][7]

Mechanism of Action

CP-465022 exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism.[1] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site on the receptor complex.[7]

-

Allosteric Binding: Research indicates that CP-465022 binds to a site located at the interface between the glutamate-binding domains (S1 and S2) and the transmembrane domains of the AMPA receptor.[8][9]

-

Inhibition of Channel Gating: This binding event disrupts the transduction of agonist binding into the conformational change required for ion channel opening.[9] By stabilizing a closed or non-conducting state of the receptor, CP-465022 effectively blocks the influx of sodium and calcium ions, thereby inhibiting neuronal depolarization. The inhibition is not use- or voltage-dependent.[1]

-

Selectivity: CP-465022 demonstrates high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[1][6] It is also equipotent across different AMPA receptor subunit combinations.[1][10]

Pharmacological Profile

The pharmacological activity of CP-465022 has been characterized through various in vitro and in vivo studies. The quantitative data from these experiments are summarized below.

Table 1: In Vitro Potency and Selectivity of CP-465022

| Parameter | Species/Tissue | Value | Reference |

| IC50 (vs. Kainate) | Rat Cortical Neurons | 25 nM | [1][5] |

| Inhibition of Peak NMDA Currents | Rat Cortical Neurons (10 µM CP-465022) | 36% | [5][11] |

| Inhibition of Sustained NMDA Currents | Rat Cortical Neurons (10 µM CP-465022) | 70% | [5][11] |

| Inhibition of Peak NMDA Currents | Rat Cerebellar Granule Neurons (1 µM CP-465022) | 19% | [5][11] |

| Inhibition of Sustained NMDA Currents | Rat Cerebellar Granule Neurons (1 µM CP-465022) | 45% | [5][11] |

Table 2: In Vivo Efficacy of CP-465022

| Model | Species | Endpoint | ED50 (mg/kg, SC) | Reference |

| Pentylenetetrazole-induced Seizures | Rat | Anticonvulsant Activity | Not specified, dose-dependent inhibition observed | [7] |

| Locomotor Activity | Rat | Inhibition of Activity | Dose-dependent inhibition observed | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the protocols for key experiments used to characterize CP-465022.

This protocol is used to measure the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

-

Cell Culture: Primary cortical or hippocampal neurons are prepared from embryonic rats and cultured for 1-2 weeks to allow for maturation and synapse formation.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Neurons are held at a potential of -60 mV or -70 mV to minimize the contribution of voltage-gated channels.

-

Current Evocation: A baseline current is established. AMPA receptor-mediated currents are then evoked by the rapid application of an agonist, such as kainate (e.g., 50-500 µM) or glutamate (e.g., 1 mM) in the presence of an NMDA receptor antagonist (e.g., D-AP5) to isolate the AMPA receptor response.[12]

-

Compound Application: CP-465022 is applied to the bath solution at varying concentrations (e.g., 1 nM to 10 µM). The agonist-evoked current is measured again in the presence of the antagonist.

-

Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude before and after the application of CP-465022. An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[1][12]

This protocol assesses the effect of systemically administered CP-465022 on synaptic transmission in the hippocampus of a living animal.

-

Animal Preparation: Male rats are anesthetized, and their heads are fixed in a stereotaxic frame.

-

Electrode Implantation: A stimulating electrode is implanted in the Schaffer collateral/commissural pathway, and a recording electrode is placed in the contralateral CA1 region of the hippocampus.

-

Evoked Potentials: Electrical stimuli are applied to the Schaffer collateral pathway to evoke a reproducible population spike in the CA1 region, which is mediated by AMPA receptors.

-

Drug Administration: CP-465022 is administered systemically, typically via intravenous (IV) or subcutaneous (SC) injection, at various doses.

-

Data Recording and Analysis: The amplitude of the evoked population spike is recorded before and after drug administration. The degree and duration of inhibition of synaptic transmission are quantified to assess the in vivo efficacy and pharmacodynamics of the compound.[6][7]

This in vivo model is used to evaluate the anticonvulsant properties of CP-465022.

-

Animal Model: Male mice or rats are used for the study.

-

Compound Administration: Animals are pre-treated with CP-465022 or a vehicle control, typically via subcutaneous (SC) or intraperitoneal (IP) injection, at a set time (e.g., 60 minutes) before seizure induction.

-

Seizure Induction: A convulsant agent, pentylenetetrazole (PTZ), is administered (e.g., 100 mg/kg, IP) to induce seizures.

-

Behavioral Observation: Animals are observed for a defined period (e.g., 1800 seconds). The latency to the onset of clonic seizures, tonic seizures, and lethality is recorded.

-

Data Analysis: The increase in latency to seizure onset in the drug-treated group is compared to the vehicle group to determine the anticonvulsant efficacy of CP-465022.[7]

AMPA Receptor Signaling Pathway

AMPA receptor activation initiates a cascade of intracellular events critical for synaptic function. By blocking the initial ion influx, CP-465022 effectively inhibits these downstream pathways.

-

Glutamate Binding: Glutamate released into the synapse binds to the AMPA receptor.

-

Channel Opening & Ion Influx: This binding causes a conformational change, opening the ion channel and allowing Na+ (and in some cases Ca2+) to flow into the postsynaptic neuron, leading to depolarization.[3]

-

Downstream Signaling: AMPA receptors can also function as signal transducers. For example, they can physically associate with and activate the Src-family tyrosine kinase Lyn.[2] This activation is independent of ion influx and can trigger the mitogen-activated protein kinase (MAPK) signaling pathway.[2]

-

Gene Expression: Activation of the Lyn-MAPK pathway can lead to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF) mRNA, which plays a role in synaptic plasticity.[2]

-

Point of Inhibition: CP-465022, by preventing the initial channel opening, blocks both the direct depolarizing effects and the subsequent activation of ion-flux-dependent signaling cascades.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its specific mechanism of action and ability to cross the blood-brain barrier make it a powerful tool for dissecting the complex roles of AMPA receptors in CNS function and disease.[6][7] While it demonstrates clear anticonvulsant activity, studies have shown a lack of neuroprotective efficacy in certain models of cerebral ischemia.[6][7] This finding is significant as it challenges the hypothesis that selective AMPA receptor inhibition alone is sufficient for neuroprotection in these contexts, highlighting the intricate nature of excitotoxic cell death.[6] For researchers and drug developers, CP-465022 remains a benchmark compound for studying AMPA receptor pharmacology and for the validation of new therapeutic strategies targeting glutamatergic signaling.

References

- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]

Unveiling the Anticonvulsant Potential of CP-465022 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system.[1][2][3] This technical guide provides an in-depth overview of the anticonvulsant properties of CP-465022, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The compound has demonstrated significant efficacy in preclinical seizure models, highlighting its potential as a therapeutic agent for neurological disorders characterized by excessive excitatory neurotransmission.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

CP-465022 exerts its anticonvulsant effects by selectively targeting and inhibiting AMPA receptors.[2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 acts non-competitively, meaning it binds to an allosteric site on the receptor.[4] This mode of inhibition is not dependent on the concentration of the agonist (glutamate) and is not use- or voltage-dependent.[2] This interaction with the allosteric binding site prevents the ion channel from opening, thereby reducing the influx of cations and dampening excessive neuronal excitation that can lead to seizures. The compound is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[2]

Quantitative Efficacy and Potency

The anticonvulsant activity of CP-465022 has been quantified in various preclinical models. The following tables summarize the key efficacy and potency data.

Table 1: In Vitro Potency

| Parameter | Value | Cell Type | Reference |

| IC50 (vs. Kainate-induced response) | 25 nM | Rat Cortical Neurons | [1][2][5] |

Table 2: In Vivo Anticonvulsant Activity

| Seizure Model | Animal Model | Route of Administration | ED50 | Reference |

| Pentylenetetrazole-induced seizures | Rat | Subcutaneous (SC) | Dose-dependent inhibition | [4] |

| Pentylenetetrazole-induced lethality | Rat | Subcutaneous (SC) | Dose-dependent inhibition | [4] |

Further details on the specific ED50 values were not fully elucidated in the initial search results but are indicated to exist in the primary literature.

Table 3: Effects on Motor Activity

| Test | Animal Model | Route of Administration | Effect | Reference |

| Locomotor Activity | Rat | Subcutaneous (SC) | Dose-dependent inhibition at doses slightly higher than anticonvulsant ED50 | [4] |

Detailed Experimental Protocols

This section outlines the methodologies employed in key experiments to evaluate the anticonvulsant properties of CP-465022.

In Vitro Patch-Clamp Electrophysiology

-

Objective: To determine the potency and mechanism of action of CP-465022 on AMPA receptor-mediated currents.

-

Cell Preparation: Primary cultures of cortical neurons were prepared from rat embryos.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on cultured neurons.

-

Drug Application: CP-465022 was applied at various concentrations (e.g., 0.0001 µM to 10 µM) to the bath solution.[1]

-

Agonist Stimulation: Kainate, an AMPA receptor agonist, was used to induce inward currents.

-

Data Analysis: The concentration of CP-465022 that produced 50% inhibition of the kainate-induced current (IC50) was calculated.[1][2]

In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Objective: To assess the in vivo anticonvulsant efficacy of CP-465022.

-

Animal Model: Adult male rats were used.

-

Drug Administration: CP-465022 was administered subcutaneously (SC) at various doses (e.g., up to 10 mg/kg).[4]

-

Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ) was administered to induce seizures.

-

Behavioral Observation: Animals were observed for the presence and severity of seizures, as well as lethality.

-

Data Analysis: The dose of CP-465022 that protected 50% of the animals from seizures (ED50) was determined. Full efficacy at 10 mg/kg SC was maintained for at least 4 hours.[4]

Selectivity Profile

CP-465022 exhibits a favorable selectivity profile, showing potent inhibition of AMPA receptors with significantly less activity at other glutamate receptor subtypes.

-

AMPA Receptors: High potency with an IC50 of 25 nM.[1][2][5]

-

Kainate Receptors: Demonstrates inhibitory effects on kainate-induced currents, with near-complete inhibition at higher concentrations (e.g., 500 nM and 1 µM).[1][5]

-

NMDA Receptors: Has little effect on peak NMDA-induced currents at 1 µM, though it can reduce the current measured at later time points.[1][3][5] At a higher concentration of 10 µM, it inhibits peak NMDA-induced currents by 36%.[1]

Pharmacokinetics and Brain Penetrance

A critical aspect of a centrally acting anticonvulsant is its ability to cross the blood-brain barrier. Studies have shown that CP-465022 readily enters the central nervous system after peripheral administration.[4] Following subcutaneous administration of 7.5 mg/kg, synaptic inhibition was observed for over 4 hours, which corresponds well with the plasma residence time of the compound.[4]

Conclusion

This compound is a potent, selective, and non-competitive AMPA receptor antagonist with demonstrated anticonvulsant properties in preclinical models. Its favorable mechanism of action, in vivo efficacy, and ability to penetrate the central nervous system make it a valuable research tool and a potential candidate for further development as an anticonvulsant therapeutic. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neurology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of CP-465022 hydrochloride, with a specific focus on its interaction with the voltage-gated sodium channel Nav1.6. While primarily characterized as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, emerging evidence has highlighted a significant off-target activity of this compound on the persistent current component of Nav1.6 channels. This document synthesizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying mechanisms and workflows to facilitate a comprehensive understanding of this dual-action molecule.

Introduction to Nav1.6 Channels and Persistent Current

The voltage-gated sodium channel, subtype Nav1.6, encoded by the SCN8A gene, is a critical component for the initiation and propagation of action potentials in the central and peripheral nervous systems.[1] Nav1.6 channels are densely clustered at the axon initial segment and nodes of Ranvier, where they play a pivotal role in neuronal excitability.[2] A distinguishing biophysical characteristic of Nav1.6 is its propensity to generate a larger persistent sodium current (INaP) compared to other Nav channel isoforms.[2][3][4] This subthreshold, non-inactivating current is instrumental in setting the action potential threshold and promoting repetitive firing.[2] Consequently, dysregulation of Nav1.6 and its persistent current has been implicated in various neurological disorders, making it a subject of intense research and a potential therapeutic target.

This compound: From AMPA Receptor Antagonism to Nav1.6 Modulation

This compound is a well-established selective, non-competitive antagonist of AMPA receptors, exhibiting an IC50 of 25 nM in rat cortical neurons.[1] Its potent anticonvulsant properties have been attributed to this primary mechanism of action. However, research has revealed that CP-465022 also exerts a significant inhibitory effect on the persistent component of Nav1.6 channel activity.[1] This off-target effect is observed at concentrations that are routinely used for the selective blockade of AMPA receptors, suggesting that some of the compound's pharmacological effects may be a composite of its actions on both targets.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological activity of this compound. It is important to note that while the potency at the AMPA receptor is well-defined, the precise IC50 for the inhibition of Nav1.6 persistent current is not explicitly stated in the readily available literature. The provided data on Nav1.6 is an approximation based on the reported significant inhibition at standard AMPA receptor-blocking concentrations.[1]

Table 1: Pharmacological Activity of this compound at the AMPA Receptor

| Parameter | Value | Cell Type | Reference |

| IC50 | 25 nM | Rat Cortical Neurons | [1] |

Table 2: Effect of this compound on Nav1.6 Channel Persistent Current

| Compound | Effect | Concentration | Cell Type | Reference |

| CP-465022 | Significant inhibition (to ~70% of control) of persistent Na+ current | Concentrations used to selectively block AMPA receptors | HEK cells stably expressing Nav1.6 | [1] |

| CP-465022 | Reversible inhibition of peak transient Na+ current | Not specified | HEK cells stably expressing Nav1.6 | [1] |

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the effect of CP-465022 on Nav1.6-mediated persistent current, based on established electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Nav1.6 Persistent Current

Objective: To measure the dose-dependent inhibition of Nav1.6-mediated persistent sodium current by this compound in a heterologous expression system.

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.6 channel are used.

- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain stable channel expression.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

- For recording, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Electrophysiological Recording Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH and the osmolarity is adjusted to ~310 mOsm with sucrose.

- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH and the osmolarity is adjusted to ~300 mOsm with sucrose. Cesium is used to block potassium channels.

3. Whole-Cell Patch-Clamp Recording:

- Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

- Cells are continuously perfused with the external solution.

- Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

- Whole-cell configuration is established using standard techniques.

- Currents are recorded using a patch-clamp amplifier, and data are acquired and analyzed using appropriate software (e.g., pCLAMP).

- Series resistance is compensated by >80%.

4. Voltage Protocol for Eliciting Persistent Current:

- Cells are held at a holding potential of -120 mV to ensure channels are in the resting state.

- A slow ramp depolarization protocol is applied, ramping the voltage from -120 mV to +75 mV over a period of 1-2 seconds. This slow depolarization inactivates the majority of the transient sodium current, allowing for the isolation of the persistent component.

- The peak of the inward current during the ramp protocol is measured as the persistent sodium current.

5. Drug Application and Data Analysis:

- A stable baseline of persistent current is recorded for several minutes.

- This compound is dissolved in the external solution and applied to the cells via the perfusion system at increasing concentrations.

- The effect of each concentration is measured after the current reaches a steady state.

- The percentage of inhibition of the persistent current is calculated for each concentration relative to the baseline.

- A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

- The IC50 value is determined by fitting the dose-response curve with a Hill equation.

Visualizations

Signaling Pathway Diagram

Caption: Dual inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for assessing Nav1.6 persistent current inhibition.

Conclusion

This compound presents a complex pharmacological profile, acting as a potent inhibitor of both AMPA receptors and the persistent current of Nav1.6 channels. This dual activity necessitates careful consideration when interpreting experimental results obtained using this compound. For researchers in drug development, the off-target effect on Nav1.6 may offer opportunities for polypharmacological approaches to treating neurological disorders characterized by neuronal hyperexcitability. Further research is warranted to fully elucidate the molecular determinants of CP-465022's interaction with Nav1.6 and to explore the therapeutic potential of this dual inhibitory action. This guide provides a foundational understanding for scientists working to unravel the intricate pharmacology of CP-465022 and its implications for neuroscience research and drug discovery.

References

- 1. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Persistent Nav1.6 current at axon initial segments tunes spike timing of cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical characterisation of the persistent sodium current of the Nav1.6 neuronal sodium channel: a single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of NaV1.6-mediated persistent sodium current and bursting-pacemaker properties in breathing rhythm generation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific History of CP-465022 Hydrochloride: A Noncompetitive AMPA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It details the key in vitro and in vivo experimental findings that have defined its profile as a valuable research tool for studying AMPA receptor function. Notably, while demonstrating significant anticonvulsant activity, this compound unexpectedly failed to show neuroprotective effects in preclinical models of ischemia, a pivotal finding that has contributed to the nuanced understanding of the role of AMPA receptor antagonism in neuroprotection. This guide includes a compilation of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and the experimental workflow that defined its scientific journey.

Introduction

The overactivation of glutamate (B1630785) receptors, particularly the AMPA receptor, has been implicated in the pathophysiology of various neurological disorders, including epilepsy and neuronal death following ischemic events. This has driven the search for potent and selective AMPA receptor antagonists as potential therapeutic agents. This compound emerged from these efforts as a quinazolin-4-one derivative with a distinct non-competitive mechanism of action.[1] Unlike competitive antagonists that bind to the glutamate binding site, this compound interacts with an allosteric site on the AMPA receptor complex, thereby preventing ion channel opening and subsequent neuronal excitation.[2]

This guide serves as a technical resource for researchers, providing detailed information on the discovery and scientific evaluation of this compound.

Chemical Properties and Synthesis

CP-465022 is chemically known as 3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one.[1] The hydrochloride salt is typically used for in vitro and in vivo studies to improve solubility.

While the primary publications introducing this compound state that its synthesis has been described previously, a detailed, publicly available step-by-step protocol for its specific synthesis is not readily found in the primary literature. However, the synthesis of similar quinazolin-4-one derivatives generally involves multi-step reactions starting from anthranilic acid derivatives.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride | [3] |

| Molecular Formula | C₂₆H₂₄ClFN₄O · HCl | [4] |

| Molecular Weight | 499.41 g/mol | [4] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in DMSO | [4] |

Pharmacological Profile

This compound is characterized by its high potency and selectivity for the AMPA receptor.

In Vitro Pharmacology

The primary in vitro characterization of this compound was performed using electrophysiological techniques on cultured rat cortical neurons.

Table 2: In Vitro Potency and Selectivity of CP-465022

| Parameter | Value | Cell Type/Assay | Reference |

| IC₅₀ (vs. Kainate-induced currents) | 25 nM | Rat cortical neurons | [1][5] |

| Mechanism of Action | Non-competitive | Rat cortical neurons | [1] |

| Selectivity | Selective for AMPA over Kainate and NMDA receptors | Various neuronal preparations | [1] |

In Vivo Pharmacology

The in vivo activity of this compound was assessed in preclinical models of seizures and cerebral ischemia.

Table 3: In Vivo Efficacy of this compound in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

| Dose (mg/kg, s.c.) | Outcome | Reference |

| 10 | Complete protection from clonic and tonic seizures, and lethality | [2] |

| - | Efficacy maintained for at least 4 hours | [2] |

Table 4: In Vivo Efficacy of this compound in Ischemia Models in Rats

| Ischemia Model | Dosing Regimen | Outcome | Reference |

| Global Ischemia (four-vessel occlusion) | 5 mg/kg at reperfusion, 2 mg/kg 4h later | No reduction in CA1 neuronal loss | [2] |

| Global Ischemia (four-vessel occlusion) | 10 mg/kg at reperfusion, 4 mg/kg 4h later | No reduction in CA1 neuronal loss | [2] |

| Focal Ischemia (MCAO) | - | No reduction in infarct volume | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

Objective: To determine the potency and mechanism of action of this compound on AMPA receptor-mediated currents.

Protocol:

-

Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured on poly-D-lysine-coated glass coverslips for 1-2 weeks.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Recording:

-

Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Cells are voltage-clamped at -60 mV.

-

AMPA receptor-mediated currents are evoked by the application of an agonist, such as kainate (100 µM).

-

This compound is applied at various concentrations via the perfusion system to determine its inhibitory effect on the agonist-evoked currents.

-

To assess the mechanism of action, agonist concentration-response curves are generated in the presence and absence of a fixed concentration of this compound. A non-competitive antagonist will reduce the maximal response without shifting the EC₅₀ of the agonist.

-

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

Objective: To evaluate the in vivo anticonvulsant activity of this compound.

Protocol:

-

Animals: Adult male Sprague-Dawley rats are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% Captisol) and administered subcutaneously (s.c.) at various doses. The vehicle is administered to the control group.

-

Seizure Induction: 60 minutes after drug administration, pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.) at a dose of 100 mg/kg.

-

Observation: Animals are observed for 30 minutes following PTZ injection for the onset and severity of seizures, including clonic and tonic seizures, and for lethality.

-

Data Analysis: The latency to seizures, the percentage of animals exhibiting seizures, and the percentage of mortality are recorded and compared between the drug-treated and vehicle-treated groups.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia in Rats

Objective: To assess the neuroprotective effects of this compound in a model of focal cerebral ischemia.

Protocol:

-

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.

-

Surgical Procedure:

-

Anesthesia is induced and maintained with an appropriate anesthetic (e.g., isoflurane).

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is maintained for a defined period (e.g., 2 hours) for transient MCAO, after which the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.

-

-

Drug Administration: this compound or vehicle is administered at the time of reperfusion or at other specified time points.

-

Infarct Volume Assessment: 24 to 48 hours after MCAO, the animals are euthanized, and their brains are removed.

-

Staining: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

-

Data Analysis: The infarct volume is quantified using image analysis software and compared between the drug-treated and vehicle-treated groups.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound as a non-competitive antagonist of the AMPA receptor.

Caption: Mechanism of this compound action on the AMPA receptor.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the discovery and characterization of a novel compound like this compound.

Caption: Experimental workflow for the characterization of this compound.

Discussion and Conclusion

The discovery and characterization of this compound represent a significant contribution to the field of neuropharmacology. As a potent and selective non-competitive AMPA receptor antagonist, it has served as a critical tool for elucidating the role of AMPA receptors in various physiological and pathological processes.[1]

The finding that this compound possesses robust anticonvulsant activity is consistent with the well-established role of AMPA receptor-mediated hyperexcitability in seizure generation.[2] However, the most striking and historically important finding was its lack of neuroprotective efficacy in preclinical models of global and focal cerebral ischemia.[2] This was in contrast to other less selective glutamate receptor antagonists, such as those that also block kainate receptors, which had shown neuroprotective effects in similar models. This key result challenged the prevailing hypothesis that selective AMPA receptor antagonism alone is a sufficient strategy for neuroprotection in stroke. It suggested that the excitotoxic cascade in ischemia is more complex and may involve other glutamate receptor subtypes or that the therapeutic window for selective AMPA receptor antagonism is very narrow.

References

- 1. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 2. mdpi.com [mdpi.com]

- 3. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

CP-465022 Hydrochloride: A Technical Guide for Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its ability to modulate excitatory neurotransmission has positioned it as a significant tool in the field of epilepsy research. This technical guide provides a comprehensive overview of CP-465022, including its mechanism of action, chemical properties, and preclinical data in epilepsy models. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.[3] Consequently, antagonists of the AMPA receptor are a key area of investigation for the development of novel anti-seizure medications. CP-465022 has emerged as a valuable research compound due to its high selectivity and non-competitive mechanism of action, which offers a distinct pharmacological profile compared to competitive antagonists.

Chemical Properties

This compound is a quinazolin-4-one derivative. A summary of its key chemical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride | [4] |

| Molecular Formula | C₂₆H₂₄ClFN₄O·HCl | [5] |

| Molecular Weight | 499.41 g/mol | [5] |

| CAS Number | 1785666-59-2 | [5] |

| Purity | ≥98% (HPLC) | [4][5] |

| Solubility | Soluble to 100 mM in DMSO | [5] |

Mechanism of Action

CP-465022 is a selective, non-competitive antagonist of the AMPA receptor.[1][6] This means it does not compete with glutamate for the agonist binding site. Instead, it binds to an allosteric site on the AMPA receptor complex, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.[4] This non-competitive inhibition is not dependent on voltage or use.[6] CP-465022 exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors.[1][6]

References

- 1. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CP-465,022, a Selective Noncompetitive AMPA Receptor Antagonist, Blocks AMPA Receptors but Is Not Neuroprotective In Vi… [ouci.dntb.gov.ua]

- 5. bcn.iums.ac.ir [bcn.iums.ac.ir]

- 6. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cerebral Ischemia with CP-465022 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. A key player in this excitotoxic cascade is the overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by the excessive release of glutamate (B1630785). Consequently, the development of AMPA receptor antagonists has been a significant focus of research for neuroprotective therapies in stroke. This technical guide delves into the investigation of CP-465022 hydrochloride, a potent and selective noncompetitive AMPA receptor antagonist, in the context of cerebral ischemia. While initially a promising candidate, preclinical studies with CP-465022 have yielded unexpected results, providing valuable insights into the nuances of AMPA receptor antagonism in the ischemic brain. This document aims to provide a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with the study of CP-465022 in cerebral ischemia.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/Cell Type | Reference |

| IC₅₀ vs. Kainate-induced response | 25 nM | Rat cortical neurons | [1] |

Table 2: In Vivo Pharmacokinetics of CP-465022 in Rats (10 mg/kg, Subcutaneous)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration | ~30 minutes | [2] |

| Plasma Half-life | ~4 hours | [2] |

Table 3: Neuroprotective Efficacy of CP-465022 in Rat Models of Cerebral Ischemia

| Ischemia Model | Dosing Regimen | Outcome | Reference |

| Global Cerebral Ischemia (Four-Vessel Occlusion) | 5 mg/kg SC at reperfusion, 2 mg/kg SC 4 hours later | No reduction in CA1 hippocampal neuron loss | [2] |

| Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion) | 10 mg/kg SC at reperfusion, 4 mg/kg SC 4 hours later | No reduction in infarct volume | [2] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A nylon monofilament with a silicon-coated tip is introduced into the ECA lumen.

-

The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

-

The filament is left in place for a predetermined duration (e.g., 90 minutes) to induce ischemia.

-

-

Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.

-

Drug Administration: this compound or vehicle is administered at the time of reperfusion, typically via subcutaneous injection.

-

Outcome Assessment: After a survival period (e.g., 7 days), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.

Global Cerebral Ischemia Model in Rats (Four-Vessel Occlusion)

This protocol induces transient global cerebral ischemia.

-

Animal Preparation: As with the MCAO model, rats are anesthetized, and body temperature is maintained.

-

Surgical Procedure (Day 1):

-

The vertebral arteries are permanently occluded by electrocautery through the alar foramina of the first cervical vertebra.

-

-

Surgical Procedure (Day 2):

-

The common carotid arteries are isolated and occluded with vascular clips for a defined period (e.g., 10 minutes) to induce global ischemia.

-

-

Reperfusion: The clips are removed to allow reperfusion.

-

Drug Administration: this compound or vehicle is administered at the onset of reperfusion.

-

Outcome Assessment: After a survival period (e.g., 7 days), neuronal death, particularly in the CA1 region of the hippocampus, is assessed using histological techniques (e.g., Nissl staining).

Mandatory Visualizations

Signaling Pathways

Caption: AMPA Receptor-Mediated Excitotoxicity in Cerebral Ischemia.

Experimental and Logical Workflows

Caption: Noncompetitive Antagonism of the AMPA Receptor by CP-465022.

Discussion and Conclusion

The investigation of this compound in preclinical models of cerebral ischemia has yielded critical, albeit counterintuitive, findings. Despite its high potency and selectivity as a noncompetitive AMPA receptor antagonist and its ability to penetrate the central nervous system, CP-465022 failed to demonstrate neuroprotective effects in both global and focal ischemia models in rats.[2][3] This stands in contrast to other, less selective AMPA antagonists that have shown efficacy in similar models.

The lack of neuroprotection by CP-465022 raises important questions about the therapeutic strategy of solely targeting AMPA receptors in the acute phase of stroke. Several hypotheses may explain these findings. It is possible that the high selectivity of CP-465022 for AMPA receptors, while desirable from a pharmacological standpoint, is insufficient to counteract the multifaceted nature of ischemic cell death. Other glutamate receptors, such as NMDA and kainate receptors, also contribute to excitotoxicity, and a broader spectrum of antagonism may be required for neuroprotection. Alternatively, the specific allosteric site to which CP-465022 binds may induce a conformational change in the AMPA receptor that does not prevent all downstream detrimental signaling.

References

An In-Depth Technical Guide to the Pharmacological Profile of CP-465022 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document synthesizes key findings on its mechanism of action, binding profile, and effects in various experimental models, presenting the information in a structured and accessible format for researchers and professionals in the field of drug development.

Core Pharmacological Attributes

CP-465022 is a quinazolin-4-one derivative that acts as a negative allosteric modulator of the AMPA receptor.[1][2] Its mechanism of action is distinct from competitive antagonists that bind to the glutamate (B1630785) binding site. Instead, CP-465022 interacts with an allosteric site, leading to a non-competitive inhibition of the receptor's function.[1][3] This inhibition is not dependent on the concentration of the agonist (glutamate), nor is it influenced by the membrane voltage or the frequency of receptor activation.[1]

The compound has demonstrated the ability to cross the blood-brain barrier and is orally active.[3] In addition to its primary activity at AMPA receptors, CP-465022 has also been shown to block the persistent component of Naᵥ1.6 channel activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | 25 nM | Inhibition of AMPA receptor-mediated currents in rat cortical neurons | [1] |

| Receptor Selectivity | Effect of CP-465022 | Reference |

| AMPA Receptors | Potent, non-competitive antagonist | [1] |

| Kainate Receptors | Highly selective for AMPA over kainate receptors in functional models | [1][3] |

| NMDA Receptors | Highly selective for AMPA over NMDA receptors in functional models | [1][3] |

Signaling Pathway and Mechanism of Action

CP-465022 exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism. It binds to an allosteric site located in the linker region between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the AMPA receptor subunit.[2] This binding event is thought to stabilize a conformational state of the receptor that is non-conducive to ion channel opening, even when the agonist, glutamate, is bound to the LBD.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of CP-465022 are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Rat Cortical Neurons

This protocol is based on the methods described in the functional characterization of CP-465022.[1]

1. Cell Culture:

-

Primary cortical neurons are harvested from E18 rat embryos.

-

Neurons are plated on poly-D-lysine coated coverslips and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ for 7-14 days before recording.

2. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

-

Neurons are visualized using an inverted microscope with DIC optics.

-

Cells are held at a membrane potential of -70 mV.

-

AMPA receptor-mediated currents are evoked by local application of 100 µM AMPA or kainate.

-

CP-465022 is applied via the perfusion system at varying concentrations to determine its inhibitory effect.

-

Data is acquired and analyzed using pCLAMP software. The IC₅₀ is calculated by fitting the concentration-response curve with a logistic equation.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is based on the in vivo characterization of CP-465022.[3]

1. Animals:

-

Male Sprague-Dawley rats (200-250 g) are used.

-

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

-

This compound is dissolved in a vehicle (e.g., 0.9% saline).

-

The compound is administered via subcutaneous (s.c.) or intravenous (i.v.) injection at various doses.

-

The control group receives the vehicle alone.

3. Seizure Induction:

-

30-60 minutes after drug administration, pentylenetetrazole (PTZ) is injected intraperitoneally (i.p.) at a dose of 60-80 mg/kg to induce seizures.

4. Behavioral Observation:

-

Animals are observed for 30 minutes following PTZ injection.

-

The latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures are recorded.

-

Seizure severity is scored using a standardized scale (e.g., Racine scale).

5. Data Analysis:

-

The anticonvulsant effect of CP-465022 is determined by its ability to increase the latency to seizures and decrease the incidence and severity of seizures compared to the vehicle-treated group.

In Vivo Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is based on the in vivo neuroprotection studies of CP-465022.[3]

1. Animals:

-

Male Wistar rats (250-300 g) are used.

2. Surgical Procedure (Transient MCAO):

-

Anesthesia is induced and maintained with isoflurane.

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is maintained for 90-120 minutes.

3. Drug Administration:

-

CP-465022 or vehicle is administered (e.g., intravenously) at the time of reperfusion (removal of the filament) and/or at specific time points post-occlusion.

4. Assessment of Infarct Volume:

-

24-48 hours after MCAO, animals are euthanized, and their brains are removed.

-

Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

The infarct volume is quantified using image analysis software.

5. Neurological Deficit Scoring:

-

Neurological function is assessed at various time points using a standardized scoring system (e.g., Bederson score) to evaluate motor deficits.

6. Data Analysis:

-

The neuroprotective effect of CP-465022 is evaluated by comparing the infarct volume and neurological deficit scores between the drug-treated and vehicle-treated groups.

Summary of In Vivo Findings

In vivo studies have revealed that CP-465022 possesses potent anticonvulsant properties, effectively protecting against seizures in the PTZ model.[3] However, in models of focal and global cerebral ischemia (MCAO), CP-465022 failed to demonstrate significant neuroprotective effects, despite its potent AMPA receptor antagonism.[3] This finding has contributed to the ongoing discussion about the precise role of AMPA receptor subtypes in ischemic neuronal damage.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of AMPA receptors. Its high potency, selectivity, and non-competitive mechanism of action make it a well-characterized antagonist. While its lack of neuroprotective efficacy in preclinical stroke models was a significant finding, its anticonvulsant properties highlight the potential of targeting AMPA receptors for the treatment of seizure disorders. This technical guide provides a solid foundation of its pharmacological profile to aid researchers in designing and interpreting studies involving this compound.

References

A Deep Dive into the Selectivity of CP-465022 Hydrochloride for AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

CP-465022 hydrochloride has emerged as a significant pharmacological tool in neuroscience research due to its potent and selective antagonist activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This technical guide provides a comprehensive overview of the selectivity profile of CP-465022, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Core Selectivity Profile

CP-465022 is a selective, non-competitive antagonist of AMPA receptors.[1][2] Its mechanism of action is independent of agonist concentration and is not use- or voltage-dependent.[1] This compound has been instrumental in elucidating the role of AMPA receptors in various physiological and pathophysiological processes.[1]

Quantitative Analysis of Receptor Inhibition

The selectivity of CP-465022 has been primarily characterized through functional assays, particularly electrophysiological recordings in primary neuronal cultures. The following table summarizes the key findings from these studies.

| Receptor Target | Agonist | Cell Type | Potency (IC₅₀) | Concentration for Effect | Percent Inhibition | Reference |

| AMPA Receptor | AMPA | Rat Cortical Neurons | 25 nM | - | - | [1] |

| Kainate Receptor | Kainate | Rat Cortical Neurons | 25 nM | 100 nM | Significant inhibition over 200s | [2] |

| Rat Hippocampal Neurons | 500 nM - 1 µM | Nearly complete inhibition (99.3%) | [2] | |||

| NMDA Receptor | NMDA | Rat Cortical Neurons | - | 1 µM (10 min) | Peak Current: Little effectSustained Current (8s): 26% | [2] |

| 10 µM | Peak Current: 36%Sustained Current (8s): 70% | [2] | ||||

| Rat Cerebellar Granule Neurons | 1 µM (10 min) | Peak Current: 19%Sustained Current (8s): 45% | [2] |

Note: The reported IC₅₀ value of 25 nM for kainate-induced responses in rat cortical neurons appears inconsistent with the broader claims of selectivity for AMPA receptors over kainate receptors.[1][3] Further studies are needed to fully elucidate the context of this finding. However, the dose-dependent inhibition of kainate-induced currents at higher concentrations (100 nM to 1 µM) in hippocampal neurons suggests a more complex interaction.

Experimental Methodologies

The characterization of CP-465022's selectivity has been predominantly achieved through patch-clamp electrophysiology on primary neuronal cultures.

Primary Neuronal Cell Culture

-

Cortical and Hippocampal Neurons: Dissociated cortical and hippocampal neurons are typically prepared from embryonic day 18 rat fetuses. The tissue is enzymatically and mechanically dissociated, and the cells are plated on poly-L-lysine-coated glass coverslips. Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics. Experiments are usually performed on mature neurons, typically after 14-21 days in vitro.

-

Cerebellar Granule Neurons: Cerebellar granule neurons are prepared from 7- to 8-day-old rat pups. The cerebella are dissected, minced, and dissociated using trypsin. The cells are then plated on poly-L-lysine-coated coverslips and maintained in a basal medium of Eagle with Earle's salts, supplemented with fetal bovine serum, glucose, and antibiotics.

Electrophysiological Recordings

Whole-cell patch-clamp recordings are the primary method for assessing the functional activity of CP-465022 on ionotropic glutamate (B1630785) receptors.

-

Recording Setup: Neurons are visualized using an inverted microscope equipped with differential interference contrast optics. Recordings are performed at room temperature. Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 0.5 µM) is often included to block voltage-gated sodium channels, and picrotoxin (B1677862) (50 µM) to block GABAₐ receptors.

-

Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

-

-

Drug Application: Agonists and antagonists are applied to the recorded neuron using a rapid solution exchange system. This allows for precise control of the timing and concentration of drug application.

-

Voltage-Clamp Protocol: Neurons are typically voltage-clamped at a holding potential of -60 mV to -70 mV to minimize the contribution of voltage-gated channels. Agonist-induced currents are then recorded in response to the application of AMPA, kainate, or NMDA. The effect of CP-465022 is assessed by pre-incubating the cells with the compound for a defined period before co-application with the agonist.

Visualizing the Experimental Workflow and Receptor Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the selectivity of CP-465022 and the interaction of the compound with the AMPA receptor.

Summary of Selectivity

This compound is a potent and selective non-competitive antagonist of AMPA receptors. Its high affinity for AMPA receptors, with an IC₅₀ in the low nanomolar range, contrasts with its weaker effects on NMDA receptors, which are only observed at micromolar concentrations and primarily affect the sustained component of the current. While there is some evidence of activity at kainate receptors, the existing data suggests a complex interaction that requires further investigation to fully understand its selectivity profile. The equipotency of CP-465022 across different AMPA receptor subunit combinations makes it a valuable tool for studying the global effects of AMPA receptor antagonism in the central nervous system.[1]

References

In-Depth Technical Guide to CP-465022 Hydrochloride: A Selective Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals